N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
Description
N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is a complex organic compound that features both an indole and a triazole moiety. These structures are significant in medicinal chemistry due to their biological activities. The indole ring is a common structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to participate in various chemical reactions.
Properties
IUPAC Name |
N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-23-12-21-22-18(23)14-5-3-7-16(10-14)20-11-15-6-2-4-13-8-9-19-17(13)15/h2-10,12,19-20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENCVERJFRBLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NCC3=CC=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline typically involves multi-step organic synthesis
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Formation: The triazole ring can be introduced using a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Coupling Reaction: The final step involves coupling the indole derivative with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Cyclization: Acid or base catalysis depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indoxyl derivatives, while substitution reactions can introduce various functional groups onto the indole or triazole rings.
Scientific Research Applications
N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The indole and triazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline: Similar structure but with the indole ring attached at a different position.
N-(1H-indol-7-ylmethyl)-3-(4-ethyl-1,2,4-triazol-3-yl)aniline: Similar structure but with an ethyl group instead of a methyl group on the triazole ring.
Uniqueness
N-(1H-indol-7-ylmethyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the indole and triazole rings, which can influence its chemical reactivity and biological activity. This specific arrangement may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
